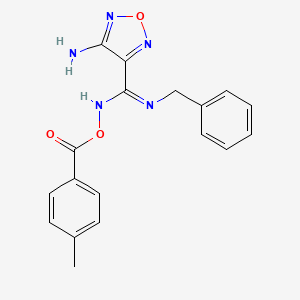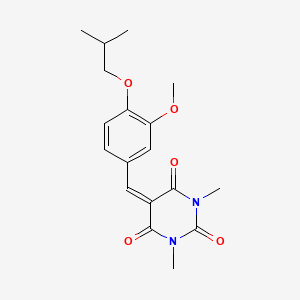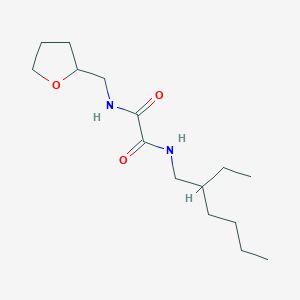
2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs) that allow for the efficient formation of complex molecules from simpler starting materials. One common method involves the reaction of 1H-pyrazole-5-carbaldehyde , 5,5-dimethylcyclohexane-1,3-dione , and malononitrile in the presence of a base such as potassium tert-butoxide and a solvent like methanol at room temperature. The reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts like nano-cellulose/Ti(IV)/Fe3O4 can enhance the efficiency and scalability of the production process. These methods also contribute to greener and more sustainable chemical manufacturing practices.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and cyclization reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and amines .
Cyclization: : Cyclization reactions can be promoted by acid catalysts or base catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of chromenes, which can exhibit different biological activities and properties. For example, oxidation can lead to the formation of carboxylic acids , while reduction can produce amines .
Applications De Recherche Scientifique
2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: has several applications in scientific research:
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antioxidant , anti-inflammatory , and anticancer properties.
Medicine: : It is being explored for its therapeutic potential in treating various diseases.
Industry: : Its unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its anticancer properties could be due to the inhibition of certain enzymes or signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: is unique due to its specific structural features, such as the presence of the propyl group and the cyano group . Similar compounds include:
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
These compounds share the chromene core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-5-9-10(8-16)14(17)19-12-7-15(2,3)6-11(18)13(9)12/h9H,4-7,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIPSGOIBFBNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide](/img/structure/B5105317.png)
![[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol](/img/structure/B5105330.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide](/img/structure/B5105337.png)
![[1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5105343.png)
![N-{5-[(4-methylpiperidin-1-yl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5105346.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(3-methoxypropyl)benzamide](/img/structure/B5105352.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5105360.png)
![N-{3,5-bis[(2-benzoylhydrazino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B5105363.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-1-piperazinecarbothioamide](/img/structure/B5105408.png)

![11-(2-hydroxy-5-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105413.png)

![N-[2-(2,5-dichlorophenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5105429.png)
